N-Desmethyl Asenapine N-Carbamoyl Glucuronide
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Overview
Description
N-Desmethyl Asenapine N-Carbamoyl Glucuronide: is a biochemical compound with the molecular formula C23H22ClNO9 and a molecular weight of 491.88 g/mol . It is a metabolite of asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder . This compound is primarily used in proteomics research and has significant implications in the field of pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Asenapine N-Carbamoyl Glucuronide involves multiple steps, starting from asenapine. The primary synthetic route includes the demethylation of asenapine to form N-desmethyl asenapine, followed by glucuronidation to produce the final compound . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the glucuronidation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of advanced bioreactors and purification techniques to isolate the compound from the reaction mixture . Quality control measures are implemented to meet regulatory standards and ensure consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Asenapine N-Carbamoyl Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, asenapine.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glucuronidation enzymes . The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced metabolites of this compound, as well as various glucuronide derivatives .
Scientific Research Applications
N-Desmethyl Asenapine N-Carbamoyl Glucuronide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desmethyl Asenapine N-Carbamoyl Glucuronide involves its interaction with various molecular targets and pathways. As a metabolite of asenapine, it retains some of the pharmacological properties of the parent compound. It primarily acts on the central nervous system by modulating neurotransmitter receptors, including dopamine and serotonin receptors . The glucuronidation process enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
N-Desmethyl Asenapine N-Carbamoyl Glucuronide can be compared with other similar compounds, such as:
Asenapine: The parent compound, used as an antipsychotic medication.
N-Desmethyl Asenapine: The demethylated form of asenapine, which is an intermediate in the synthesis of the glucuronide derivative.
Asenapine N-Oxide: Another metabolite of asenapine, formed through oxidation reactions.
The uniqueness of this compound lies in its glucuronidation, which enhances its solubility and facilitates its excretion, making it a valuable compound in pharmacokinetic studies .
Properties
Molecular Formula |
C23H22ClNO9 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R,6R)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13-,14-,17-,18-,19+,20-,22-/m0/s1 |
InChI Key |
MONYWLCNIOIULX-POLAPACQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 |
Canonical SMILES |
C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 |
Origin of Product |
United States |
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